1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This specific compound features an isobutyl group and an alcohol functional group, contributing to its potential pharmacological properties. Benzimidazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly as antiviral, antibacterial, and anticancer agents.
The synthesis and characterization of 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol can be traced back to research focused on N-substituted benzimidazole derivatives. These compounds are often synthesized through condensation reactions involving 2-aminobenzimidazoles and various aldehydes or carboxylic acids, leading to a variety of biologically active derivatives .
This compound is classified as:
The synthesis of 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol typically involves several steps:
The reactions are typically monitored using thin-layer chromatography, and the products are purified by recrystallization or column chromatography. Characterization is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Key structural data includes:
The compound may participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions (temperature, solvent) to optimize yields and selectivity. Analytical techniques such as high-performance liquid chromatography may be employed to monitor reaction progress .
The mechanism of action for compounds like 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol often involves interactions with biological targets such as enzymes or receptors. For instance:
Studies have shown that certain benzimidazole derivatives exhibit significant activity against a range of viruses, suggesting that this compound could also have similar properties .
Relevant data from studies indicate that modifications in substituents can significantly affect both solubility and biological activity, making structure-property relationships critical in the design of new derivatives .
The benzimidazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure formed through the fusion of a benzene ring with an imidazole ring at the 4 and 5 positions [6] [8]. This arrangement confers unique electronic properties and enables diverse interactions with biological targets, including π–π stacking, hydrogen bonding, and metal ion coordination [6] [8]. Isobutyl-substituted benzimidazole derivatives, exemplified by 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol (CAS 305347-56-2), incorporate strategic structural modifications that significantly enhance their pharmacodynamic profiles. The isobutyl group (-CH₂CH(CH₃)₂) at the N1 position introduces distinctive steric and electronic effects critical for target recognition and binding affinity.
Table 1: Molecular Properties of 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol
Property | Value |
---|---|
CAS Registry Number | 305347-56-2 |
Molecular Formula | C₁₃H₁₈N₂O |
Molecular Weight | 218.29 g/mol |
SMILES Notation | CC(O)C₁=NC₂=CC=CC=C₂N₁CC(C)C |
Topological Polar Surface Area | 38.05 Ų |
LogP (Partition Coefficient) | 2.50 |
The isobutyl substituent enhances molecular hydrophobicity (LogP = 2.50), facilitating membrane penetration and improving bioavailability [3] [4]. This branched alkyl chain adopts specific conformations that optimize binding within hydrophobic enzyme pockets or receptor sites, a feature exploited in anticancer drug design [6] [8]. Benzimidazole derivatives bearing alkyl groups like isobutyl demonstrate improved metabolic stability compared to their unsubstituted counterparts, as the branched structure impedes oxidative degradation by cytochrome P450 enzymes [4].
Structurally, the isobutyl group introduces conformational flexibility while maintaining moderate steric bulk. This balance allows the derivative to engage with biological targets through van der Waals interactions without inducing excessive steric clashes [4]. The substitution pattern at N1 also prevents undesired protonation at physiological pH, preserving the compound's ability to participate in hydrogen bonding via the benzimidazole nitrogen atoms [7] [8]. In oncology-focused applications, such structural modifications enable interactions with critical biological targets including topoisomerase enzymes and DNA minor grooves, disrupting essential cancer cell processes [6] [8].
The 2-ethanol substituent (-CH(OH)CH₃) in 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol represents a strategically versatile functionalization that profoundly influences the compound's electronic properties, stereochemistry, and intermolecular interactions. Positioned at the C2 carbon of the benzimidazole core, this substituent features a chiral center and a polar hydroxyl group, enabling multifaceted binding interactions with biological targets [7] [9] [10].
The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in enzymatic binding pockets. This capability significantly enhances target affinity and selectivity. The electronic effects of the hydroxyl group also moderate the electron density within the benzimidazole ring system, potentially influencing π–π stacking interactions with aromatic residues in proteins or nucleic acids [7] [10]. Computational analyses indicate that the ethanol substituent contributes to a balanced polar surface area (38.05 Ų), optimizing solubility while maintaining sufficient lipophilicity for cellular membrane penetration [4] [7].
Table 2: Comparative Bioactivity Modulation by Benzimidazole C2 Substituents
C2 Substituent | Hydrogen Bonding Capacity | Electron Withdrawing/Donating Effect | Biological Impact |
---|---|---|---|
Ethanol (-CH(OH)CH₃) | Donor and acceptor | Mild electron-donating (+I effect) | Enhanced solubility; chiral recognition |
Methyl (-CH₃) | None | Mild electron-donating (+I effect) | Increased lipophilicity |
Carboxylic Acid (-COOH) | Donor and acceptor | Electron-withdrawing (-I effect) | High solubility; ionic interactions |
Aldehyde (-CHO) | Acceptor only | Strong electron-withdrawing (-I effect) | Electrophilic reactivity |
The chiral center within the ethanol moiety introduces the potential for stereoselective interactions with biological targets. Enantiomerically pure benzimidazole derivatives, such as (S)-1-(1H-Benzo[d]imidazol-2-yl)ethanol (CAS 192316-22-6), demonstrate the significance of absolute configuration in pharmacological activity [5] [10]. Though specific stereochemical data for 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol requires further investigation, the presence of a stereocenter suggests possible differential activity of its enantiomers against chiral biological targets such as enzymes or G-protein-coupled receptors [7] [10].
Structure-Activity Relationship (SAR) studies highlight that ethanol substituents at the C2 position improve water solubility compared to non-polar alkyl chains, potentially enhancing pharmacokinetic profiles [4] [6]. The hydroxyl group also serves as a synthetic handle for further derivatization into esters, ethers, or other functionalized analogs, expanding medicinal chemistry exploration [6] [8]. In benzimidazole-chalcone hybrids and other pharmacologically active structures, the ethanol moiety contributes to favorable binding energy in enzyme inhibition assays, particularly against targets like topoisomerase II and Pin1 isomerase, where hydrogen bonding networks are crucial for inhibitory activity [6] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1